1-Bromo-3,5-bis(3,5-diphenoxyphenoxy)benzene
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Overview
Description
1-Bromo-3,5-bis(3,5-diphenoxyphenoxy)benzene is an organic compound that features a bromine atom attached to a benzene ring, which is further substituted with two 3,5-diphenoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3,5-bis(3,5-diphenoxyphenoxy)benzene typically involves multiple steps, starting from simpler benzene derivativesThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-bis(3,5-diphenoxyphenoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium or copper catalysts are typically employed, along with appropriate ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
1-Bromo-3,5-bis(3,5-diphenoxyphenoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of new drugs or bioactive molecules.
Industry: It can be used in the production of advanced materials, such as polymers or electronic components
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-bis(3,5-diphenoxyphenoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the diphenoxyphenoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways, such as enzyme inhibition or receptor binding, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-bis(trifluoromethyl)benzene: Similar in structure but with trifluoromethyl groups instead of diphenoxyphenoxy groups.
Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring.
3,5-Di-tert-butylbromobenzene: Another derivative with tert-butyl groups instead of diphenoxyphenoxy groups.
Uniqueness
1-Bromo-3,5-bis(3,5-diphenoxyphenoxy)benzene is unique due to the presence of the large diphenoxyphenoxy groups, which can significantly influence its chemical and physical properties
Properties
CAS No. |
264883-34-3 |
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Molecular Formula |
C42H29BrO6 |
Molecular Weight |
709.6 g/mol |
IUPAC Name |
1-bromo-3,5-bis(3,5-diphenoxyphenoxy)benzene |
InChI |
InChI=1S/C42H29BrO6/c43-30-21-35(48-41-26-37(44-31-13-5-1-6-14-31)24-38(27-41)45-32-15-7-2-8-16-32)23-36(22-30)49-42-28-39(46-33-17-9-3-10-18-33)25-40(29-42)47-34-19-11-4-12-20-34/h1-29H |
InChI Key |
BKAIPZAKTMETMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)OC3=CC(=CC(=C3)Br)OC4=CC(=CC(=C4)OC5=CC=CC=C5)OC6=CC=CC=C6)OC7=CC=CC=C7 |
Origin of Product |
United States |
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